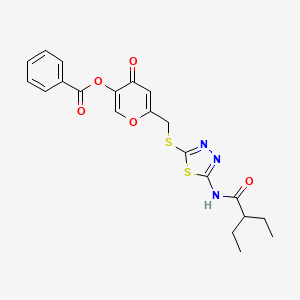
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate typically involves a multi-step process starting with the preparation of the thiadiazol ring. This is followed by amido functionalization and subsequent attachment of the thio moiety. The final steps involve cyclization to form the oxopyran ring and benzoate ester formation. Each stage requires specific reagents such as amides, thioethers, and benzoic acid derivatives, under controlled temperatures and pressures.
Industrial Production Methods: : Scaling up the production for industrial purposes demands optimization of the reaction conditions for yield, purity, and cost-effectiveness. This involves the use of industrial-scale reactors and automated control systems to maintain consistent reaction parameters and ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide, while reductions could utilize sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles under catalytic or basic conditions.
Major Products Formed: : The products depend on the reaction type, such as oxidized derivatives from oxidation, reduced forms from reduction, or substituted analogs from substitution reactions.
Scientific Research Applications
Chemistry: : In chemistry, this compound's multifaceted structure allows it to serve as a reagent, catalyst, or intermediate in complex organic synthesis pathways.
Biology: : Biological studies explore its interaction with biomolecules, providing insights into its potential as a biochemical probe or therapeutic agent.
Medicine: : Medicinal chemistry applications investigate its potential in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: : Industrial applications could include its use in material science for developing novel polymers or coatings with unique properties.
Mechanism of Action: The action mechanism is largely dependent on the specific application. In biochemical contexts, it could interact with molecular targets such as enzymes, influencing their activity or binding to receptors to modulate cellular pathways. This involves intricate molecular interactions dictated by the compound's structural features.
Comparison with Similar Compounds: Compared to other compounds with similar structures, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate stands out due to its unique combination of functional groups that endow it with distinct reactivity and interaction profiles. Similar compounds might include other thiadiazole derivatives, oxopyran analogs, or benzoate esters, each with varying degrees of similarity depending on their functional groups and overall structures.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-13(4-2)18(26)22-20-23-24-21(31-20)30-12-15-10-16(25)17(11-28-15)29-19(27)14-8-6-5-7-9-14/h5-11,13H,3-4,12H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJRXDBXILGACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2504496.png)
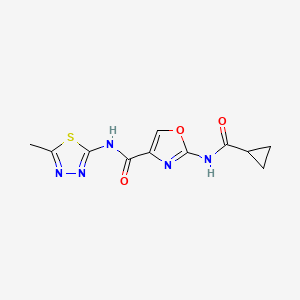
![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2504500.png)
![2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2504501.png)
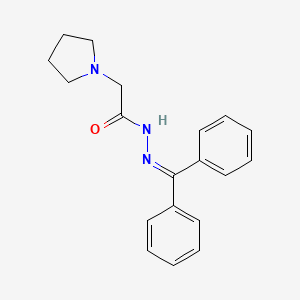
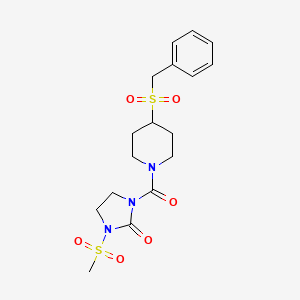


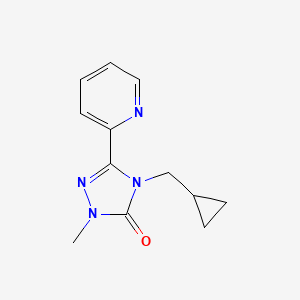
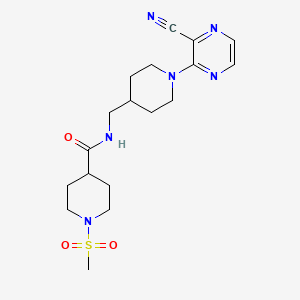
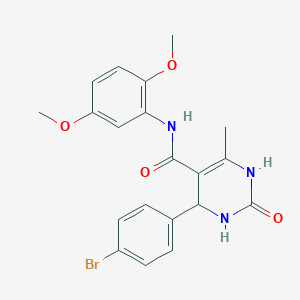
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)

